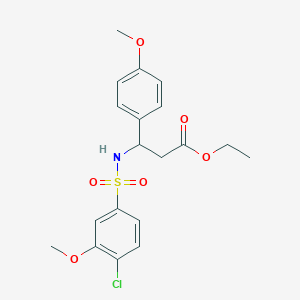
Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is a complex organic compound characterized by its unique structural features, including a sulfonamide group, a chloro-substituted aromatic ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Sulfonamide Intermediate
Starting Materials: 4-chloro-3-methoxybenzenesulfonyl chloride and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The sulfonyl chloride is added dropwise to a solution of the amine in the solvent, followed by stirring at room temperature or slightly elevated temperatures.
-
Esterification
Starting Materials: The sulfonamide intermediate and ethyl 3-(4-methoxyphenyl)propanoate.
Reaction Conditions: This step often requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions.
Procedure: The reactants are mixed in an appropriate solvent (e.g., ethanol), and the mixture is heated under reflux until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for more complex molecules in synthetic organic chemistry.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-chlorobenzenesulfonamido)-3-(4-methoxyphenyl)propanoate: Lacks the methoxy group on the benzene ring.
Ethyl 3-(4-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate: Lacks the chloro group on the benzene ring.
Uniqueness
Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its binding affinity and specificity in medicinal applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
ethyl 3-[(4-chloro-3-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO6S/c1-4-27-19(22)12-17(13-5-7-14(25-2)8-6-13)21-28(23,24)15-9-10-16(20)18(11-15)26-3/h5-11,17,21H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGUWEWZOSHQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



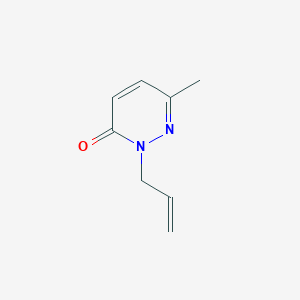

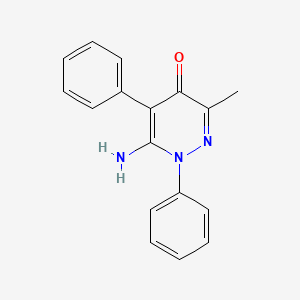

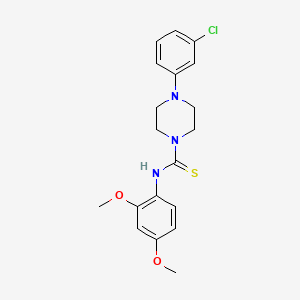
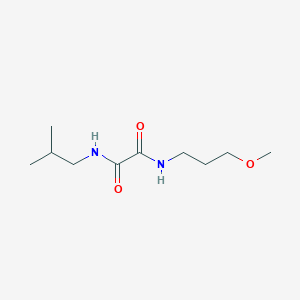
![(2Z)-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B3407500.png)
![Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B3407508.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3407517.png)
![ethyl 2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B3407525.png)
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3407530.png)
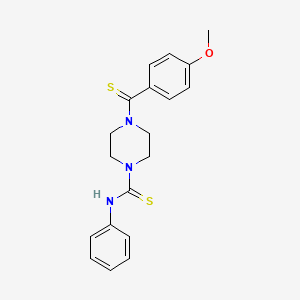
acetate](/img/structure/B3407539.png)
